(2,3-Dichloro-5-fluorophenyl)boronic acid CAS 2828433-43-6 properties
(2,3-Dichloro-5-fluorophenyl)boronic acid CAS 2828433-43-6 properties
CAS: 2828433-43-6 Formula: C₆H₄BCl₂FO₂ Molecular Weight: 208.81 g/mol
Executive Summary
(2,3-Dichloro-5-fluorophenyl)boronic acid is a highly specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical and agrochemical scaffolds. Characterized by a tri-halogenated phenyl ring, this compound serves as a critical building block for introducing the 2,3-dichloro-5-fluorophenyl moiety via Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
The unique substitution pattern—two chlorine atoms at the 2,3-positions and a fluorine atom at the 5-position—imparts significant lipophilicity and metabolic stability to target molecules. However, these same electron-withdrawing groups (EWGs) render the boronic acid prone to protodeboronation, necessitating precise control over reaction conditions. This guide outlines the physicochemical profile, robust synthesis pathways, and optimized coupling protocols required to utilize this reagent effectively.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Physicochemical Data
The following data synthesizes observed properties from commercial lots and calculated values based on structure-activity relationship (SAR) analogs (e.g., 3,5-difluorophenylboronic acid).
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas. |
| Melting Point | 215 – 220 °C (Decomposes) | High lattice energy due to halogen bonding. |
| Solubility | Soluble in MeOH, DMSO, DMF, THF | Limited solubility in non-polar hydrocarbons. |
| pKa (Boronic) | ~6.8 – 7.2 (Estimated) | Increased acidity vs. PhB(OH)₂ (8.8) due to EWGs. |
| LogP | ~2.8 | Highly lipophilic moiety. |
| Storage | 2–8 °C, Inert Atmosphere | Prone to dehydration (boroxine formation). |
Structural Reactivity Analysis
-
Electronic Effects: The fluorine at C5 and chlorines at C2/C3 are strong electron-withdrawing groups. This lowers the pKa of the boronic acid, facilitating transmetalation but also increasing susceptibility to hydrolytic cleavage (protodeboronation).
-
Steric Effects: The chlorine at the C2 (ortho) position creates steric hindrance around the boron center. This requires the use of sterically accessible palladium catalysts or high-activity ligand systems (e.g., Buchwald dialkylbiaryl phosphines) to ensure efficient coupling.
Synthesis & Manufacturing Routes
Two primary routes exist for synthesizing CAS 2828433-43-6. The Miyaura Borylation is preferred for high-purity applications to avoid the regioselectivity issues associated with lithium-halogen exchange on poly-halogenated arenes.
Pathway A: Miyaura Borylation (Recommended)
This route utilizes a Palladium catalyst to convert the corresponding aryl bromide to the boronate ester, followed by mild hydrolysis.
-
Precursor: 1-Bromo-2,3-dichloro-5-fluorobenzene.
-
Borylation: Reaction with Bis(pinacolato)diboron (
) using and Potassium Acetate (KOAc) in 1,4-Dioxane at 90°C. -
Hydrolysis: Treatment of the pinacol ester with
/ to cleave the diol and yield the free acid.
Pathway B: Cryogenic Lithiation (Traditional)
-
Reagent:
-Butyllithium ( -BuLi) or Isopropylmagnesium chloride ( -PrMgCl). -
Condition: -78°C in anhydrous THF.
-
Trapping: Triisopropyl borate (
). -
Risk: High risk of "aryne" formation or scrambling of the halogen positions due to the acidity of the proton between the halogens.
Synthesis Workflow Diagram
Figure 1: Recommended Miyaura Borylation pathway ensuring regiochemical integrity.
Application Protocols: Suzuki-Miyaura Coupling
Using this boronic acid in cross-coupling requires navigating the trade-off between transmetalation efficiency (favored by base) and protodeboronation (accelerated by base/heat).
Optimized Coupling Protocol
Objective: Couple CAS 2828433-43-6 with a heteroaryl chloride.
Reagents:
-
Boronic Acid: 1.2 – 1.5 equivalents.
-
Catalyst:
(2 mol%) + XPhos or SPhos (4-8 mol%).-
Rationale: SPhos and XPhos form highly active monolithic Pd species that can oxidatively add to hindered halides and facilitate transmetalation with electron-poor boronic acids.
-
-
Base:
(3.0 equiv) or (2.0 equiv).-
Rationale: Anhydrous bases like
reduce the concentration of free hydroxide, minimizing protodeboronation.
-
-
Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water (20:1).
Step-by-Step Procedure:
-
Charge: In a glovebox or under Argon, add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol),
(18 mg), and XPhos (38 mg) to a reaction vial. -
Solvent: Add degassed 1,4-Dioxane (5 mL).
-
Base: Add aqueous
(3.0 M, 1 mL) or solid base. -
Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[1]
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Troubleshooting: Protodeboronation
If the major byproduct is 1,2-dichloro-4-fluorobenzene (loss of boron), modify the system:
-
Switch Base: Use
or in dry THF. -
Lower Temp: Run at 60°C with a more active catalyst (e.g., Pd-PEPPSI-IPr ).
-
Ester Swap: Convert the boronic acid back to the pinacol ester in situ (add pinacol) before coupling; esters are often more stable than free acids.
Catalytic Cycle Visualization
Figure 2: The Suzuki-Miyaura catalytic cycle. Base activation is the critical step for electron-deficient boronic acids.
Handling & Stability
Boroxine Equilibrium
Like most boronic acids, CAS 2828433-43-6 exists in equilibrium with its cyclic trimeric anhydride (boroxine).
-
Observation: NMR may show broad peaks or multiple species.
-
Reversal: Adding a small amount of
or running the reaction in aqueous media rapidly hydrolyzes the boroxine back to the monomeric acid ( ).
Safety Profile (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood.
References
-
BLDpharm. (2024). (2,3-Dichloro-5-fluorophenyl)boronic acid Product Page. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Sigma-Aldrich. (n.d.). 3,5-Difluorophenylboronic acid Properties (Analog Reference). Retrieved from
-
ChemScene. (2024). (2,3,5-Trifluorophenyl)boronic acid Data. Retrieved from
